1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone is an organic compound that features a chlorophenyl group and a difluorophenylsulfonyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and 2,4-difluorobenzene.
Sulfonylation: The 2,4-difluorobenzene undergoes sulfonylation using a sulfonyl chloride reagent under acidic conditions to form the sulfonyl derivative.
Coupling Reaction: The sulfonyl derivative is then coupled with 4-chlorobenzene using a suitable catalyst, such as a palladium catalyst, under controlled temperature and pressure conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl and difluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its biological activity or chemical reactivity. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanol: A reduced form of the compound with an alcohol group.
1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]acetic acid: An oxidized form of the compound with a carboxylic acid group.
1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]methane: A simplified form with a methane backbone.
Uniqueness
1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl and difluorophenylsulfonyl groups may provide unique reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(2,4-difluorophenyl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O3S/c15-10-3-1-9(2-4-10)13(18)8-21(19,20)14-6-5-11(16)7-12(14)17/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYBOXGAWPICIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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